molecular formula C17H24ClF3N4O2 B10962838 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(morpholin-4-yl)propyl]propanamide

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(morpholin-4-yl)propyl]propanamide

Cat. No.: B10962838
M. Wt: 408.8 g/mol
InChI Key: UAXBSDFVWKOUGM-UHFFFAOYSA-N
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Description

2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-MORPHOLINOPROPYL)PROPANAMIDE is a complex organic compound characterized by the presence of a pyrazole ring substituted with chloro, cyclopropyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-MORPHOLINOPROPYL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. The final step involves the attachment of the morpholinopropyl group to the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-MORPHOLINOPROPYL)PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of various derivatives .

Scientific Research Applications

2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-MORPHOLINOPROPYL)PROPANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-MORPHOLINOPROPYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context .

Properties

Molecular Formula

C17H24ClF3N4O2

Molecular Weight

408.8 g/mol

IUPAC Name

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(3-morpholin-4-ylpropyl)propanamide

InChI

InChI=1S/C17H24ClF3N4O2/c1-11(16(26)22-5-2-6-24-7-9-27-10-8-24)25-14(12-3-4-12)13(18)15(23-25)17(19,20)21/h11-12H,2-10H2,1H3,(H,22,26)

InChI Key

UAXBSDFVWKOUGM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCCN1CCOCC1)N2C(=C(C(=N2)C(F)(F)F)Cl)C3CC3

Origin of Product

United States

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